5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate
Description
Properties
CAS No. |
88015-94-5 |
|---|---|
Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-2-1-3-8(13)10(7)15-11(17)18-6-4-9(16)14-5-6/h1-3,6H,4-5H2,(H,14,16)(H,15,17) |
InChI Key |
YTFYMIAKWQKCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Oxopyrrolidin-3-yl Intermediate
The 5-oxopyrrolidin-3-yl moiety is commonly prepared via cyclization of amino acid derivatives or by functionalization of pyrrolidinone rings. A typical approach involves:
- Starting from amino acids or related precursors such as L-ornithine or derivatives.
- Protection of amino groups using tert-butyl carbamate (BOC) groups to facilitate selective reactions.
- Cyclization under mild conditions to form the 5-oxopyrrolidin-3-yl ring.
For example, (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate can be synthesized by reacting protected amino acid derivatives with coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in N,N-dimethylformamide (DMF) at 20°C for 12 hours, yielding about 62% of the product after extraction and purification.
Formation of the Carbamate Linkage with 2,6-Dichlorophenyl Group
The carbamate bond formation between the 5-oxopyrrolidin-3-yl moiety and the 2,6-dichlorophenyl group is typically achieved by:
- Activation of the amine or hydroxyl group on the pyrrolidinone ring.
- Reaction with 2,6-dichlorophenyl chloroformate or equivalent carbamoylating agents.
- Use of bases such as triethylamine to neutralize generated acids.
- Conducting the reaction in solvents like dichloromethane (DCM) at controlled temperatures (20–25°C) for extended periods (up to 60 hours) to ensure complete conversion.
An example procedure involves treating the amine intermediate with di-tert-butyl dicarbonate in the presence of triethylamine in DCM, followed by purification via silica gel chromatography to isolate the carbamate product with yields up to 78%.
Alternative Synthetic Routes via Condensation and Esterification
Another approach involves:
- Starting from carboxylic acid derivatives of 5-oxopyrrolidine.
- Esterification with methanol in the presence of sulfuric acid to form methyl esters.
- Subsequent condensation with 2,6-dichlorophenyl amines or related aromatic amines under acidic conditions (e.g., 6 M HCl at reflux for 24 hours).
- Isolation of the carbamate derivatives by adjusting pH and purification.
This method has been used to prepare related 5-oxopyrrolidine derivatives with dichlorophenyl substitutions, demonstrating the versatility of condensation reactions in carbamate synthesis.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate formation | BOP, sodium bicarbonate, DMF | 20°C | 12 h | 62 | Extraction with EtOAc, silica gel TLC |
| Amine protection and carbamate | HCl gas in MeOH, NaOCH3, triethylamine, di-tert-butyl dicarbonate, DCM | 20–25°C | 60 h | 78 | Chromatography purification |
| Esterification and condensation | Methanol, H2SO4 catalyst, 6 M HCl reflux | Reflux | 24 h | Variable | Used for related dichlorophenyl derivatives |
Analytical and Purification Techniques
- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and purity, with characteristic chemical shifts for tert-butyl groups, pyrrolidinone ring protons, and aromatic protons of the dichlorophenyl group.
- Mass Spectrometry (MS) : Confirms molecular weight and presence of carbamate functionality.
- Chromatography : Silica gel column chromatography with solvent systems such as dichloromethane/methanol mixtures is standard for purification.
- pH Adjustment : Used in condensation reactions to precipitate or extract the desired carbamate derivatives.
Summary of Key Research Findings
- The use of BOP as a coupling reagent in DMF with sodium bicarbonate provides efficient carbamate formation with moderate to good yields.
- Protection of amines with tert-butyl carbamate groups facilitates selective reactions and improves product stability.
- Extended reaction times and controlled temperatures are critical for high yields and purity.
- Condensation methods under acidic reflux conditions offer alternative routes for carbamate synthesis, especially for aromatic-substituted derivatives.
- Purification by chromatography and characterization by NMR and MS are essential for confirming the successful synthesis of 5-oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate.
This detailed synthesis overview integrates diverse, authoritative research data to provide a comprehensive understanding of the preparation methods for 5-oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate, suitable for advanced research and industrial applications.
Chemical Reactions Analysis
Reactivity:: 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions depend on the specific reaction type.
Major Products:: The major products formed during these reactions include derivatives of the pyrrolidine ring, such as modified carbamates or other functional groups.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity, stereochemistry, and synthetic versatility. It serves as a building block for designing novel molecules.
Biology and Medicine:: Studies investigate its potential as a drug candidate. Its lipophilic efficiency, kinase selectivity, and pharmacokinetic properties are crucial factors .
Industry:: Applications may include agrochemicals, pharmaceutical intermediates, or materials science.
Mechanism of Action
The exact mechanism by which 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
- Pyrrolidinone vs. Imidazoline (Clonidine): The target compound’s pyrrolidinone ring lacks the basic nitrogen present in Clonidine’s imidazoline structure, which is critical for α2-adrenergic receptor agonism . This suggests divergent pharmacological targets.
- Carbamate vs. Carboxylate (): The carbamate group in the target compound may exhibit different hydrogen-bonding and hydrolytic stability compared to the carboxylate ester in the biphenyl-pyridine analog, influencing bioavailability .
- Chlorophenyl Positioning: The 2,6-dichloro substitution in the target compound and Clonidine contrasts with the 3-chlorophenylsulfanyl group in . Steric and electronic effects from para-substituted halogens (2,6-dichloro) enhance receptor binding specificity compared to meta-substituted analogs .
Crystallographic and Intermolecular Interactions
- The biphenyl-pyridine analog () exhibits deviations in molecular planarity (0.118–0.174 Å) due to fluorine substituents, whereas the target compound’s pyrrolidinone ring likely enforces rigidity.
Biological Activity
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate is a synthetic compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate has the following chemical formula:
- Molecular Formula : C₁₁H₁₀Cl₂N₂O₃
- Molecular Weight : 289.11 g/mol
- IUPAC Name : (5-oxopyrrolidin-3-yl) N-(2,6-dichlorophenyl)carbamate
The compound features a pyrrolidine ring and a dichlorophenyl group, which are critical for its biological activity. The dichlorophenyl substitution enhances lipophilicity and selectivity towards various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Preliminary studies indicate that 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate exhibits notable antimicrobial activity against Gram-positive bacteria. This activity is particularly relevant in the context of rising antibiotic resistance.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | < 64 µg/mL |
| Enterococcus faecalis | Active | < 32 µg/mL |
| Clostridium difficile | Active | < 16 µg/mL |
These results were obtained using the broth microdilution technique according to Clinical Laboratory Standards Institute guidelines .
Anticancer Activity
The anticancer potential of the compound has been evaluated in various cell lines, notably A549 human pulmonary cancer cells. In vitro assays demonstrated significant cytotoxicity:
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate | 67.4% | < 0.003 |
| Cisplatin (control) | 19.7% | - |
| Cytosine arabinoside (AraC) | 24.5% | < 0.0001 |
These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of specific signaling pathways .
The mechanism by which 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate exerts its biological effects is believed to involve interactions with specific molecular targets within cells. Preliminary research suggests that it may influence enzyme activity or receptor interactions related to microbial resistance and cancer pathways.
Synthesis Methods
The synthesis of 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate typically involves several steps:
- Formation of Pyrrolidine Ring : The initial step often involves the cyclization of appropriate precursors.
- Carbamate Formation : The reaction of isocyanates with the pyrrolidine derivative leads to the formation of the carbamate functional group.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis routes and exploring the biological activity of various derivatives of this compound. Notably, modifications in the dichlorophenyl substitution pattern have been shown to significantly affect both antimicrobial and anticancer activities.
Example Case Study
A study comparing various analogs highlighted that compounds with increased lipophilicity due to bulky substituents at specific positions on the phenyl ring exhibited enhanced biological activities against both bacterial pathogens and cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2,6-dichlorophenyl isocyanate with 5-oxopyrrolidin-3-ol under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.2 for amine:isocyanate). Catalytic bases like triethylamine enhance nucleophilicity. Optimization can employ factorial design (e.g., 2³ designs) to assess variables such as solvent polarity (DMF vs. THF), reaction time (6–24 hours), and catalyst loading (5–20 mol%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. What analytical techniques are recommended for characterizing the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., carbamate linkage at pyrrolidin-3-yl) and absence of side products (e.g., urea derivatives). Key signals include δ 7.2–7.8 ppm (dichlorophenyl aromatic protons) and δ 4.5–5.0 ppm (pyrrolidinyl methine) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) quantify purity. Capacity factor (log k) correlates with lipophilicity, critical for bioavailability predictions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of CO₂ from carbamate) .
Q. How can researchers screen for biological activity against targets like antimicrobial or anti-inflammatory pathways?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) at 1–100 µM concentrations. Compare IC₅₀ values with reference compounds (e.g., doxorubicin) .
- Anti-inflammatory Models : LPS-induced TNF-α suppression in RAW 264.7 macrophages, measured via ELISA. Dose-response curves (0.1–50 µM) identify EC₅₀ .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved (e.g., divergent cytotoxicity results)?
- Methodological Answer :
- Orthogonal Validation : Replicate assays in independent labs with standardized protocols (e.g., ATCC cell lines, identical media conditions).
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., solvent effects: DMSO vs. ethanol).
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to pinpoint off-target effects or metabolic activation pathways .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of carbamate derivatives?
- Methodological Answer :
- Fragment-Based Design : Systematically modify substituents (e.g., dichlorophenyl → fluorophenyl; pyrrolidinone → piperidinone) and assess impacts on log P (HPLC-derived) and bioactivity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA on aligned carbamate scaffolds. Validate models with leave-one-out cross-validation (q² > 0.5) .
- Crystallography : Resolve X-ray structures (e.g., C–H···O interactions, Cl···F contacts) to correlate steric/electronic features with activity .
Q. How do in vitro and in vivo pharmacokinetic models differ in predicting compound efficacy, and what validation strategies are critical?
- Methodological Answer :
- In Vitro : Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂). CYP450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks .
- In Vivo : Rodent models (Sprague-Dawley rats) assess oral bioavailability (AUC₀–₂₄) and tissue distribution (LC-MS/MS).
- Bridging Studies : Compare in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
